![molecular formula C3Cl3NO2S2 B3365578 Dichloro-1,3-thiazole-5-sulfonyl chloride CAS No. 124789-77-1](/img/structure/B3365578.png)
Dichloro-1,3-thiazole-5-sulfonyl chloride
Overview
Description
Dichloro-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the CAS Number: 124789-77-1 . It has a molecular weight of 252.53 .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro-1,3-thiazole-5-sulfonyl chloride . The InChI code for this compound is 1S/C3Cl3NO2S2/c4-1-2(11(6,8)9)10-3(5)7-1 .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm^3 . Its boiling point is 299.5±13.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.8±3.0 kJ/mol . The flash point is 135.0±19.8 °C . The index of refraction is 1.583 . The molar refractivity is 36.3±0.4 cm^3 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including Dichloro-1,3-thiazole-5-sulfonyl chloride, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring have been found to act as analgesic (pain-relieving) and anti-inflammatory agents . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have been found to exhibit antimicrobial and antifungal activities . This means they can inhibit the growth of or destroy harmful microorganisms such as bacteria and fungi, making them potentially useful in the treatment of various infections.
Antiviral Activity
Thiazole derivatives have also been found to exhibit antiviral properties . This means they can inhibit the growth of viruses, making them potentially useful in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been found to exhibit diuretic properties . Diuretics are substances that promote diuresis, the increased production of urine. This makes them potentially useful in the treatment of conditions such as hypertension and edema.
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective properties . This means they can protect nerve cells from damage or degeneration, making them potentially useful in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor or cytotoxic properties . This means they can inhibit the growth of tumors or kill cancer cells, making them potentially useful in the treatment of cancer.
Antiprotozoal and Antitubercular Activity
Thiazole derivatives have been found to exhibit antiprotozoal and antitubercular activities . This means they can inhibit the growth of protozoa and Mycobacterium tuberculosis, making them potentially useful in the treatment of diseases such as malaria and tuberculosis.
Safety and Hazards
The compound is known to cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,4-dichloro-1,3-thiazole-5-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3NO2S2/c4-1-2(11(6,8)9)10-3(5)7-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZQYDKDJPFLNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro-1,3-thiazole-5-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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